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Compound of Interest

Compound Name: 4-Fluoro-2-phenylaniline

Cat. No.: B157491 Get Quote

For Immediate Release

This technical guide provides a comprehensive analysis of the spectral data for 4-Fluoro-2-
phenylaniline (also known as 4-fluoro-2-aminobiphenyl), a key intermediate in the

development of pharmaceuticals and advanced materials. This document is intended for

researchers, scientists, and professionals in drug development, offering a centralized resource

for its ¹H NMR, ¹³C NMR, and Mass Spectrometry data.

Compound Identity
IUPAC Name: 4-fluoro-2-phenylaniline

CAS Number: 1717-22-2

Molecular Formula: C₁₂H₁₀FN

Molecular Weight: 187.21 g/mol

Spectroscopic Data Summary
The following tables summarize the key spectral data for 4-Fluoro-2-phenylaniline. Due to the

limited availability of directly published experimental data for this specific compound, the

following information is a consolidated prediction based on established spectroscopic principles

and data from closely related structural analogs.
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¹H NMR (Proton NMR) Data (Predicted)
Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~ 7.25 - 7.45 m 5H Phenyl-H

~ 6.90 - 7.10 m 2H Aniline-H (H-5,6)

~ 6.70 - 6.85 m 1H Aniline-H (H-3)

~ 3.70 br s 2H -NH₂

¹³C NMR (Carbon NMR) Data (Predicted)
Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppm Assignment

~ 157 (d, J ≈ 240 Hz) C-F

~ 142 C-NH₂

~ 139 Phenyl C (ipso)

~ 129 Phenyl CH

~ 128 Phenyl CH

~ 127 Phenyl CH

~ 125 (d, J ≈ 8 Hz) C-2

~ 116 (d, J ≈ 22 Hz) C-3, C-5

~ 115 (d, J ≈ 8 Hz) C-6

Note: 'd' denotes a doublet, with the J-value representing the coupling constant with the fluorine

atom.
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Mass Spectrometry (MS) Data (Predicted)
Ionization Mode: Electrospray Ionization (ESI)

m/z Value Interpretation

188.0870 [M+H]⁺

187.0797 [M]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data presented

above. These are based on standard laboratory practices for similar aromatic amines.

NMR Spectroscopy
Sample Preparation: A sample of 4-Fluoro-2-phenylaniline (5-10 mg) is dissolved in

approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.

¹H NMR Acquisition: Proton spectra are acquired with a spectral width of approximately 16

ppm, a relaxation delay of 1 second, and 16-32 scans.

¹³C NMR Acquisition: Carbon spectra are acquired with a spectral width of approximately 220

ppm, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good

signal-to-noise ratio (typically 1024 or more). Proton decoupling is applied during acquisition.

Mass Spectrometry
Sample Preparation: A dilute solution of 4-Fluoro-2-phenylaniline is prepared in a suitable

solvent such as methanol or acetonitrile (approximately 1 µg/mL).

Instrumentation: An ESI-Time-of-Flight (TOF) or Orbitrap mass spectrometer is used for

analysis.
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Acquisition: The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min.

The mass spectrum is acquired in positive ion mode over a mass range of m/z 50-500.

Data Acquisition and Analysis Workflow
The logical flow for the acquisition and analysis of spectral data for 4-Fluoro-2-phenylaniline
is outlined below. This workflow ensures a systematic approach to chemical structure

confirmation.
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Caption: Workflow for the spectral characterization of 4-Fluoro-2-phenylaniline.

To cite this document: BenchChem. [Spectral Profile of 4-Fluoro-2-phenylaniline: A Technical
Overview]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b157491#4-fluoro-2-phenylaniline-spectral-data-1h-
nmr-13c-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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